3-(1H-indol-3-yl)-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole derivatives are a class of compounds that have been widely studied for their diverse biological activities . They are often used in medicinal chemistry due to their potential therapeutic effects . The compound you mentioned seems to be a complex derivative of indole, possibly synthesized for specific biological activities.
Chemical Reactions Analysis
The chemical reactions involving indole derivatives can be quite diverse, depending on their structure and the conditions under which the reactions are carried out. Some indole derivatives have been found to inhibit tubulin polymerization, a process crucial for cell division .Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in many cellular biological processes, including cell proliferation, division, motility, spindle formation, shape maintenance, and intracellular transport .
Mode of Action
The compound interacts with tubulin and inhibits its polymerization . This interaction is similar to the action of colchicine, a known inhibitor of tubulin polymerization . By inhibiting tubulin polymerization, the compound disrupts the formation and function of microtubules, which are essential for cell division and other cellular processes .
Biochemical Pathways
The inhibition of tubulin polymerization affects the dynamics of microtubules, leading to the disruption of cellular processes that depend on microtubules . This includes the formation of the mitotic spindle during cell division, intracellular transport, and the maintenance of cell shape . The disruption of these processes can lead to cell cycle arrest and apoptosis .
Result of Action
The compound’s inhibition of tubulin polymerization results in cell cycle arrest and apoptosis . In vitro studies have shown that the compound has potent antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines . The compound induced cell apoptosis in a dose-dependent manner and arrested the cells in the G2/M phase .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(1H-indol-3-yl)-1-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-14-8-21-23(10-14)13-15-11-22(12-15)19(24)7-6-16-9-20-18-5-3-2-4-17(16)18/h2-5,8-10,15,20H,6-7,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOHCHTWIQMCGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)CCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.